molecular formula C17H14ClNO2 B2928705 N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 934022-23-8

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No.: B2928705
CAS No.: 934022-23-8
M. Wt: 299.75
InChI Key: WNRLHNGHSPYHMF-NYYWCZLTSA-N
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Description

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide typically involves a multi-step reaction process. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by cyclization and subsequent acetylation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for developing new pharmaceuticals and therapeutic agents.

Medicine: The compound and its derivatives are being studied for their potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)acetamide: A closely related compound with similar chemical properties but different biological activities.

  • 4-chloroacetanilide: Another structurally similar compound used in various industrial applications.

Uniqueness: N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide stands out due to its specific chemical structure, which allows for unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it distinct from other similar compounds.

Biological Activity

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H15ClN2O2C_{19}H_{15}ClN_2O_2 and a molecular weight of approximately 338.79 g/mol. It features a chlorophenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H15ClN2O2C_{19}H_{15}ClN_2O_2
Molecular Weight338.79 g/mol
Density1.339 g/cm³
Boiling Point467 °C
LogP4.023

Antimicrobial Potential

Research indicates that compounds with a chlorophenyl substituent, such as this compound, exhibit significant antimicrobial activity. A study demonstrated that chloroacetamides were effective against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticonvulsant Activity

Another aspect of interest is the anticonvulsant properties of related compounds. A study on N-phenyl derivatives revealed that specific structural modifications significantly affected their anticonvulsant activity in animal models. The results indicated that compounds with higher lipophilicity showed better protective effects against seizures .

The biological activity of this compound may be attributed to its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The compound's structural features allow it to bind effectively to these targets, leading to altered biological responses.

Case Studies

  • Antimicrobial Study : A quantitative structure-activity relationship (QSAR) analysis highlighted that compounds similar to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial properties .
  • Anticonvulsant Research : In a study evaluating the anticonvulsant activity of N-(substituted phenyl) derivatives, it was found that certain substituents significantly influenced the protective effects observed in seizure models. Compounds with higher clog P values demonstrated prolonged activity .

Properties

IUPAC Name

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)19-16-9-2-13(3-10-16)4-11-17(21)14-5-7-15(18)8-6-14/h2-11H,1H3,(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLHNGHSPYHMF-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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